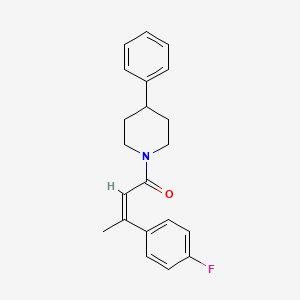

(Z)-3-(4-fluorophenyl)-1-(4-phenylpiperidino)-2-buten-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-(4-fluorophenyl)-1-(4-phenylpiperidino)-2-buten-1-one, also known as FPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FPPP is a synthetic compound that belongs to the class of piperidine derivatives and is known for its ability to bind to dopamine receptors.

Wissenschaftliche Forschungsanwendungen

Fluorination in Organic Synthesis

- The use of fluorinated compounds is significant in various areas, including drug discovery. A study explored the properties of substituted and thermally stable phenylsulfur trifluorides, particularly 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, as a crystalline solid with high stability and superior utility as a deoxofluorinating agent. This compound's diverse fluorination capabilities, including high-yield fluorination mechanism and stereoselective deoxofluoro-arylsulfinylation, make it a novel fluorinating agent in both academic and industrial contexts (Umemoto et al., 2010).

Sigma Ligands Research

- A study on a series of substituted 4-phenylpiperidines, including 4-phenylpiperazines with 4-fluorophenyl substituents, achieved high affinity for sigma 1 and sigma 2 binding sites. These compounds also showed affinity for serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors. The introduction of a 4-fluorophenyl substituent rendered highly selective sigma 2 ligands with subnanomolar affinity for the sigma 2 binding site, illustrating their potential in neuropharmacological research (Perregaard et al., 1995).

Alkene Hydrosilation Catalysis

- Aminolysis of Zr(CH2C6H5)4 with certain compounds, including para-fluorophenyl variants, leads to the formation of complexes that act as active alkene hydrosilation catalysts. This demonstrates the potential application of these compounds in the field of catalysis and materials science (Jia et al., 2002).

Zinc(II) Sensor Development

- The development of a water-soluble Zn(II) sensor using 4-aminonaphthalimide as the fluorophore and N,N-Bis(2-pyridylmethyl)ethylenediamine as a receptor showcases the potential application of these fluorinated compounds in creating effective sensors for biological and environmental monitoring (Wang et al., 2005).

Eigenschaften

IUPAC Name |

(Z)-3-(4-fluorophenyl)-1-(4-phenylpiperidin-1-yl)but-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO/c1-16(17-7-9-20(22)10-8-17)15-21(24)23-13-11-19(12-14-23)18-5-3-2-4-6-18/h2-10,15,19H,11-14H2,1H3/b16-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHSTMOFYQBVPV-NXVVXOECSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1CCC(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)N1CCC(CC1)C2=CC=CC=C2)/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}acetamide](/img/structure/B2677913.png)

![7-(4-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2677925.png)

![3-Benzyl-2-[(2-fluorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2677930.png)

![Ethyl 2-[(dimethylsulfamoyl)amino]acetate](/img/structure/B2677931.png)